2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one
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Overview
Description
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one is an organic compound characterized by its unique structure, which includes a hexene backbone with multiple methyl groups and a trimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethylbenzene and 2,2-dimethyl-4-penten-3-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperatures to ensure the desired product is obtained. For example, a Friedel-Crafts alkylation reaction can be employed to introduce the trimethylphenyl group onto the hexene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond into a single bond, yielding a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated aromatic compounds
Scientific Research Applications
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and eliciting a response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-hexen-3-one: Lacks the trimethylphenyl group, resulting in different chemical properties and reactivity.
2,3,4-Trimethylbenzene: A simpler aromatic compound without the hexene backbone.
Uniqueness
2,2-Dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one is unique due to its combination of a hexene backbone with multiple methyl groups and a trimethylphenyl substituent. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66329-92-8 |
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Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,2-dimethyl-5-(2,3,4-trimethylphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C17H24O/c1-11-8-9-15(14(4)13(11)3)12(2)10-16(18)17(5,6)7/h8-10H,1-7H3 |
InChI Key |
VUIHWZVXZOGUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=CC(=O)C(C)(C)C)C)C)C |
Origin of Product |
United States |
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